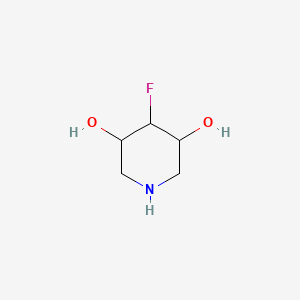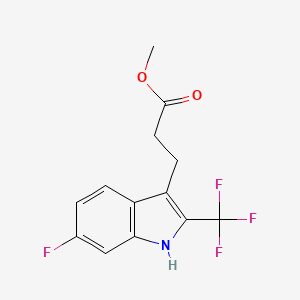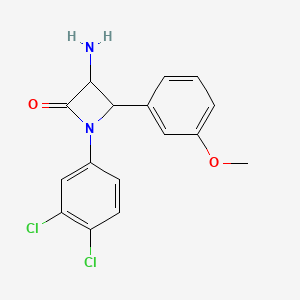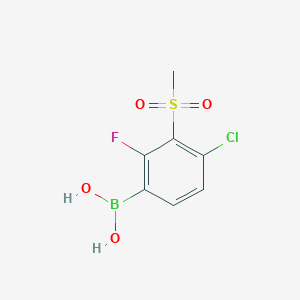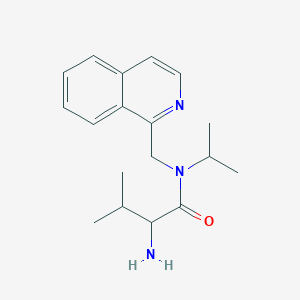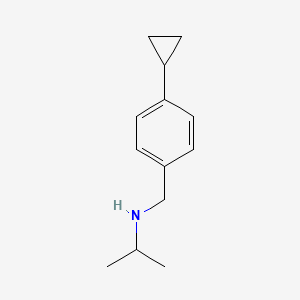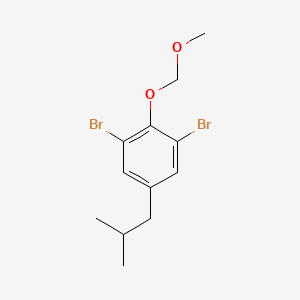
1,3-Dibromo-5-isobutyl-2-(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-isobutyl-2-(methoxymethoxy)benzene: is an organic compound characterized by the presence of bromine atoms and methoxymethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dibromo-5-isobutyl-2-(methoxymethoxy)benzene typically involves the bromination of a suitable precursor compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The methoxymethoxy group can be introduced through a methoxymethylation reaction, which involves the use of methoxymethyl chloride and a base.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by bromination and methoxymethylation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-5-isobutyl-2-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The isobutyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include the hydrogenated form of the compound.
Scientific Research Applications
Chemistry: 1,3-Dibromo-5-isobutyl-2-(methoxymethoxy)benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds with specific properties.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also be used in the development of new pharmaceuticals.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs with specific therapeutic properties. Its unique structure allows for the exploration of new drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-isobutyl-2-(methoxymethoxy)benzene involves its interaction with specific molecular targets. The bromine atoms and methoxymethoxy groups play a crucial role in its reactivity and binding to target molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions, depending on the specific application and target.
Comparison with Similar Compounds
- 1,3-Dibromo-5-(tert-butyl)-2-(methoxymethoxy)benzene
- 1,3-Dibromo-2-(methoxymethoxy)-benzene
- 3,5-Dibromobenzotrifluoride
Comparison: 1,3-Dibromo-5-isobutyl-2-(methoxymethoxy)benzene is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties compared to similar compounds
Properties
Molecular Formula |
C12H16Br2O2 |
|---|---|
Molecular Weight |
352.06 g/mol |
IUPAC Name |
1,3-dibromo-2-(methoxymethoxy)-5-(2-methylpropyl)benzene |
InChI |
InChI=1S/C12H16Br2O2/c1-8(2)4-9-5-10(13)12(11(14)6-9)16-7-15-3/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
GOVDOUPTNIIIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=C(C(=C1)Br)OCOC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



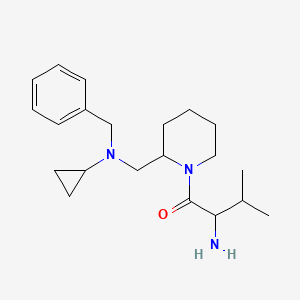
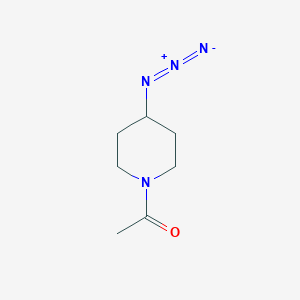
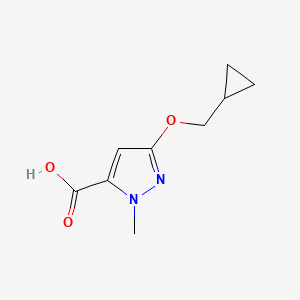
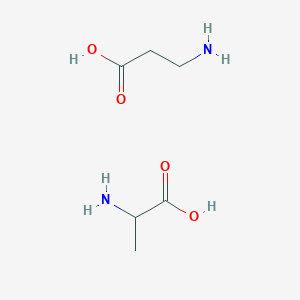
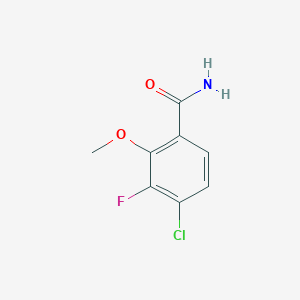

![Benzyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14772607.png)
